Difluoromethyldimethylamine
Overview
Description
Difluoromethyldimethylamine is an organic compound with the molecular formula C3H7F2N It is characterized by the presence of two fluorine atoms attached to a methylene group, which is further bonded to a dimethylamine group
Mechanism of Action
Target of Action
It’s known that the compound plays a significant role in difluoromethylation processes . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Mode of Action
The mode of action of Difluoromethyldimethylamine involves its interaction with its targets to facilitate difluoromethylation processes . This process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Biochemical Pathways
This compound affects the biochemical pathways involved in difluoromethylation . This process has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry
Pharmacokinetics
It’s known that the introduction of the this compound group has attracted many interests in drug discovery .
Result of Action
It’s known that the compound plays a significant role in difluoromethylation processes , which have streamlined access to molecules of pharmaceutical relevance .
Action Environment
It’s known that the compound plays a significant role in difluoromethylation processes , which have been developed in the context of photochemistry and F-18 radiochemistry .
Biochemical Analysis
Biochemical Properties
Difluoromethyldimethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can result in significant changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound can affect the activity of enzymes involved in the metabolism of amino acids and lipids, leading to changes in the levels of these metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. The distribution of this compound within tissues can also affect its overall biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound within the cell can have significant implications for its biological activity and overall cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Difluoromethyldimethylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction typically occurs under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis, making it more suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of difluoromethylamine oxides.
Reduction: The compound can be reduced to form simpler amines, although this is less common.
Substitution: Nucleophilic substitution reactions are prevalent, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are commonly used.
Major Products:
Oxidation: Difluoromethylamine oxides.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Difluoromethyldimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and its role in modifying biomolecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique reactivity and stability.
Comparison with Similar Compounds
Difluoromethylamine: Similar in structure but lacks the dimethyl groups.
Trifluoromethylamine: Contains an additional fluorine atom, leading to different chemical properties.
Dimethylamine: Lacks the difluoromethyl group, resulting in different reactivity.
Uniqueness: Difluoromethyldimethylamine is unique due to the presence of both the difluoromethyl and dimethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
1,1-difluoro-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N/c1-6(2)3(4)5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULPCFLUVFWKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374270 | |
Record name | Difluoromethyldimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683-81-8 | |
Record name | Difluoromethyldimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 683-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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